2-ethoxy-4-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps. One common method is the Schiff base reaction, where an aldehyde reacts with an amine to form an imine. In this case, the reaction involves the condensation of 2-ethoxy-4-hydroxybenzaldehyde with 3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole . The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides (RO⁻) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenols or triazoles.
Scientific Research Applications
2-ethoxy-4-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-ethoxy-4-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to similar compounds. Additionally, the combination of the triazole ring and sulfanyl group provides distinct chemical properties that can be exploited in various applications .
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-16-10-12(4-9-15(16)23)11-19-22-17(20-21-18(22)26)13-5-7-14(24-2)8-6-13/h4-11,23H,3H2,1-2H3,(H,21,26) |
InChI Key |
RCMBAIBUVUVDKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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